Cyclopamine

Vue d'ensemble

Description

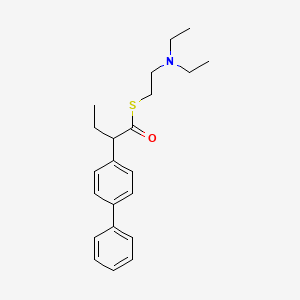

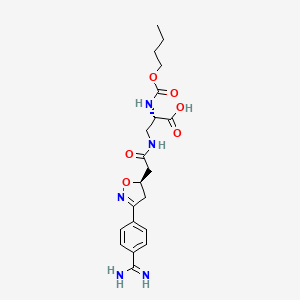

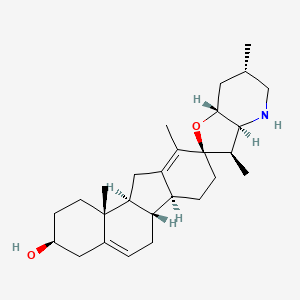

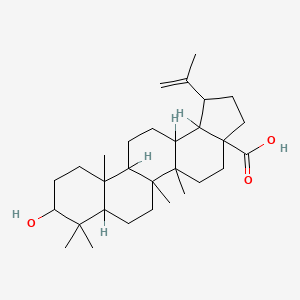

Cyclopamine is a naturally occurring steroidal alkaloid. It is a teratogenic component of corn lily (Veratrum californicum), which when consumed during gestation has been demonstrated to induce birth defects, including the development of a single eye (cyclopia) in offspring .

Synthesis Analysis

A concise and enantioselective total synthesis of the Veratrum alkaloid cyclopamine has been disclosed. This highly convergent synthesis with a 16-step longest linear sequence (LLS) was enabled by a de novo synthesis of the trans-6,5-heterobicycle via a strain-inducing halocyclization process, a key Tsuji–Trost cyclization to construct the fully substituted, spirocyclic THF motif with exquisite diastereocontrol, and a late-stage ring-closing metathesis (RCM) reaction to forge the central tetrasubstituted olefin .

Molecular Structure Analysis

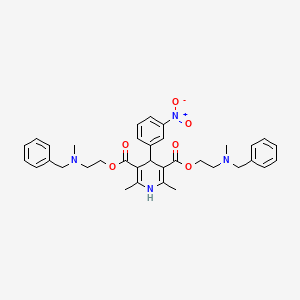

The molecular formula of Cyclopamine is C27H41NO2. The molecular weight is 411.62 . The structure of Cyclopamine bound to the antagonists SANT1 and Anta XV, and the agonist, SAG1.5, at 2.6–2.8Å resolution has been reported .

Chemical Reactions Analysis

The key steps in the synthesis of Cyclopamine were the enantioselective vinylogous Mannich reaction, followed by lactamization to generate the piperidine F ring, and intramolecular oxidative dearomative spiroetherification to construct the DEF-ring spirocyclic core of cyclopamine .

Physical And Chemical Properties Analysis

Cyclopamine has a molar mass of 411.620 g·mol−1. Its density is 1.1±0.1 g/cm3. The boiling point is 550.8±50.0 °C at 760 mmHg. The vapour pressure is 0.0±3.4 mmHg at 25°C. The flash point is 286.9±30.1 °C .

Applications De Recherche Scientifique

Cancer Therapeutics

Cyclopamine and its derivatives have been studied extensively for their potential in cancer therapeutics . The compound has shown promise as a human cancer chemotherapy agent . However, its clinical development was hampered mainly by poor pharmaceutical properties and suboptimal potency .

Hedgehog Pathway Modulation

Cyclopamine interferes with the Hedgehog (Hh) signaling pathway by binding to Smoothened, a heptahelical transmembrane receptor that is a critical Hh response element . This makes it a very useful reagent for probing and modifying the activity of the important and widely studied Hh pathway .

Birth Defect Research

In the 1950s, researchers investigated cases of congenital cyclopia in sheep grazing in high mountain ranges in central Idaho. They found that steroidal alkaloids present in the corn lily plant (Veratrum californicum) were responsible for the induction of cyclopic-type craniofacial birth defects . Cyclopamine was one of the important teratogenic compounds isolated from Veratrum californicum .

Plant Cell Culture Technique

A plant cell culture technique has been reported to generate green plants from embryonic calli of Veratrum californicum . This technique has been successfully applied to taxol, a therapeutic compound isolated from the yew tree .

Development of Cyclopamine Analogs

Due to the limitations of cyclopamine, such as stomach acid instability and low solubility, researchers have synthesized a novel cyclopamine analogue, isocyclopamine (ICPM), which has comparative bioactivity with cyclopamine and improved stability and solubility .

Inhibition of Tumor Growth

Cyclopamine has been shown to be an extremely effective inhibitor of the growth and survival of specific tumors in vitro and in vivo . This suggests that cyclopamine, cyclopamine analogs, and related alkaloids have the potential to become important cancer chemotherapeutic agents .

Mécanisme D'action

Target of Action

Cyclopamine is a naturally occurring steroidal alkaloid . Its primary target is the Sonic Hedgehog (Shh) signaling pathway . This pathway plays a crucial role in embryonic development and tumorigenesis . Specifically, Cyclopamine targets the Smoothened (SMO) receptor , which is an essential component of the Shh pathway .

Mode of Action

Cyclopamine acts as a potent inhibitor of the Shh signaling pathway . It interrupts the Shh pathway by binding directly to the SMO receptor . In healthy development, the Shh gene codes for Shh proteins. These proteins have a high affinity for the surface membrane protein patched. Upon binding, Shh proteins inhibit patched . Cyclopamine’s interaction with the SMO receptor disrupts this process, thereby inhibiting the Shh pathway .

Biochemical Pathways

The Shh pathway is instrumental in early development . By inhibiting the Shh pathway, Cyclopamine affects the balance between the active and inactive forms of the SMO protein . This disruption can lead to birth defects, including the development of a single eye (cyclopia) in offspring .

Pharmacokinetics

Cyclopamine’s pharmacokinetics are dose- and route-dependent . In vivo infusion of Cyclopamine at 160 mg/kg/day yielded a serum steady-state concentration of approximately 2μM . Cyclopamine’s clinical development has been hampered mainly by poor pharmaceutical properties and suboptimal potency .

Result of Action

The molecular and cellular effects of Cyclopamine’s action are significant. By inhibiting the Shh pathway, Cyclopamine can induce severe craniofacial defects, including failure of cerebral fission, facial clefting, and cyclopia . These defects mimic common human birth defects . Moreover, Cyclopamine has been identified as a potent inhibitor of the Hedgehog signaling pathway, leading to the development of a new class of cancer therapeutics .

Action Environment

The action of Cyclopamine can be influenced by environmental factors. For instance, differing rain patterns have been suggested to change grazing behaviors, leading to a greater quantity of corn lily (a plant containing Cyclopamine) being ingested by pregnant sheep . This increased ingestion can lead to a higher incidence of birth defects . Furthermore, the therapeutic potential of Cyclopamine has attracted the attention of many researchers, suggesting that the compound’s action, efficacy, and stability could be optimized under certain conditions .

Safety and Hazards

Propriétés

IUPAC Name |

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASFUMOKHFSJGL-LAFRSMQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6043709 | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

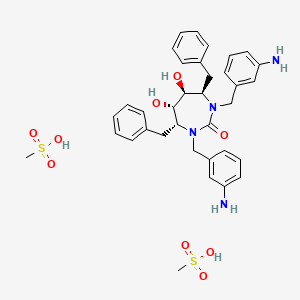

A NUMBER OF VERATRUM ALKALOIDS WERE TESTED IN PREGNANT SHEEP FOR TERATOGENICITY. THE COMPOUNDS JERVINE, CYCLOPAMINE...AND CYCLOPOSINE...PRODUCED DEFORMITIES SIMILAR TO NATURAL CASES. THE 3 TERATOGENIC COMPOUNDS ARE CLOSELY RELATED STEROIDAL FURANOPIPERIDINES, BUT CYCLOPAMINE IS THE TERATOGEN OF NATURAL IMPORTANCE BECAUSE OF PLANT CONCN. CLOSELY RELATED COMPD DEVOID OF THE FURAN RING DID NOT PRODUCE CYCLOPIA IN SHEEP, SUGGESTING THAT AN INTACT FURAN RING WAS REQUIRED FOR ACTIVITY, PERHAPS CONFERRING SOME ESSENTIAL CONFIGURATION ON THE MOLECULE. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cyclopamine | |

CAS RN |

4449-51-8 | |

| Record name | Cyclopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4449-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=734950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6043709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH658AJ192 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOPAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3505 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cyclopamine exert its anti-cancer effects?

A1: Cyclopamine acts as a potent antagonist of the Hedgehog (Hh) signaling pathway [, , ]. Specifically, it binds to and inhibits the activity of Smoothened (SMO), a key transmembrane protein involved in signal transduction within the Hh pathway [, , ]. By disrupting this pathway, cyclopamine effectively inhibits the expression of downstream target genes that regulate cell growth, proliferation, differentiation, and survival, ultimately leading to tumor suppression [, , , , , ].

Q2: What are the downstream consequences of cyclopamine-mediated Hh pathway inhibition?

A2: Inhibition of the Hh pathway by cyclopamine triggers a cascade of downstream events, including:

- Reduced cell proliferation: Cyclopamine effectively arrests the cell cycle, predominantly at the G0/G1 phase, leading to decreased DNA synthesis and cell division in various cancer cell lines [, , , , ].

- Induction of apoptosis: Cyclopamine promotes programmed cell death in cancer cells, characterized by morphological changes such as nuclear fragmentation and chromatin condensation. This effect is often associated with alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , , , , ].

- Suppression of invasion and metastasis: Studies demonstrate that cyclopamine can inhibit the migratory and invasive capacity of cancer cells, potentially by downregulating matrix metalloproteinases (MMPs) involved in extracellular matrix degradation [, ].

Q3: What is the molecular formula and weight of cyclopamine?

A3: Cyclopamine has a molecular formula of C27H41NO2 and a molecular weight of 411.62 g/mol.

Q4: Has computational chemistry been employed to study cyclopamine?

A4: Yes, computational modeling has been used to investigate the interactions of cyclopamine with its target protein, Smoothened (SMO) []. Molecular dynamics simulations have revealed that the binding position of cyclopamine on SMO dictates its agonistic or antagonistic effects []. These studies provide valuable insights into the structure-activity relationship of cyclopamine and can guide the design of more potent and selective Hh pathway inhibitors.

Q5: What is known about the structure-activity relationship of cyclopamine and its analogs?

A5: While cyclopamine exhibits promising anti-cancer activity, it suffers from limitations such as poor solubility and potential off-target effects. Researchers have synthesized and evaluated various cyclopamine analogs to improve its pharmacological properties. For instance, hydroxylated cyclopamine analogs have been isolated from Veratrum californicum, and their ability to inhibit the Hh pathway has been assessed []. These studies contribute to the understanding of the structural features essential for cyclopamine's activity and guide the development of improved Hh inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

Q6: What are the challenges associated with cyclopamine formulation and delivery?

A6: Cyclopamine exhibits poor solubility in aqueous solutions, hindering its formulation and bioavailability. To overcome this limitation, researchers are exploring various drug delivery systems, including nanoparticles and other nanoformulations, to improve cyclopamine's solubility, stability, and targeted delivery to tumor sites [].

Q7: What is the pharmacokinetic profile of cyclopamine?

A7: Studies in sheep have revealed that cyclopamine exhibits a short elimination half-life (approximately 1.1 hours) following intravenous administration []. This rapid clearance necessitates frequent dosing or alternative delivery methods to maintain therapeutic concentrations. Further research is needed to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of cyclopamine in different animal models and humans.

Q8: What evidence supports the anti-cancer activity of cyclopamine?

A8: Extensive preclinical studies have demonstrated the anti-cancer efficacy of cyclopamine in various in vitro and in vivo models:

- In vitro studies: Cyclopamine effectively inhibits the proliferation and induces apoptosis in a wide range of cancer cell lines, including those derived from breast cancer, pancreatic cancer, medulloblastoma, and gastric cancer [, , , , , , , , , , ].

- In vivo studies: Animal models have shown that cyclopamine can suppress tumor growth and metastasis in xenograft and orthotopic models of various cancers [, , , ]. Notably, cyclopamine has demonstrated efficacy against medulloblastoma, a highly malignant pediatric brain tumor, both alone and in combination with other agents like lovastatin [, ].

Q9: Can cancer cells develop resistance to cyclopamine treatment?

A9: Yes, prolonged exposure to cyclopamine can lead to the development of drug resistance in certain cancer cell lines [, ]. Resistance mechanisms may involve alterations in the Hh signaling pathway itself, such as mutations in SMO or upregulation of downstream signaling molecules. Additionally, cancer stem cells, a subpopulation of tumor cells with enhanced self-renewal and tumor-initiating capacity, may contribute to cyclopamine resistance [, , ]. Strategies to overcome cyclopamine resistance are an active area of research and may involve combining cyclopamine with other targeted therapies or developing novel Hh pathway inhibitors that circumvent known resistance mechanisms.

Q10: What are the known toxicities associated with cyclopamine?

A10: Cyclopamine is a teratogenic compound, meaning it can interfere with fetal development and cause birth defects [, , ]. Its teratogenic effects are attributed to its disruption of the Hh signaling pathway, which plays a critical role in embryonic development. While the teratogenic potential of cyclopamine limits its use during pregnancy, it has also spurred research into its potential as an anti-cancer agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)